molecular formula C8H8N2O3 B1402925 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 1378342-69-8

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B1402925
CAS RN: 1378342-69-8
M. Wt: 180.16 g/mol
InChI Key: CJAVWSVAVVZRAG-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as MPO and has been studied extensively for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases.

Scientific Research Applications

1. Synthetic Methods and Chemical Transformations

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one and related compounds are subjects of research in synthetic organic chemistry. A notable study involves a one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, which includes the synthesis of related compounds through a process that features a Smiles rearrangement and cyclization (Cho et al., 2003). Additionally, research on the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives, involving the condensation of ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate, has been conducted (El Bouakher et al., 2013).

2. Biological Activity and Applications

Research into the biological activity of 6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives is also prominent. Studies have been conducted on the reaction of related 4-hydroxy-6H-1,3-oxazin-6-ones with benzimidazol-2-ylhydrazine, revealing the synthesis of various biologically active compounds, including 1,2,4-triazole derivatives (Ovsyannikova et al., 2016). Another research focus is the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-Nucleosides from related oxazin-2-ones, highlighting the compound's potential in nucleoside chemistry (Meerpoel et al., 1993).

3. Physical and Chemical Properties

Studies exploring the chemical and physical properties of related compounds, such as their acid properties and reaction mechanisms, have also been reported. For instance, a study on the potentiometric study of acid properties of some 4-hydroxy-6H-1,3-oxazin-6-ones sheds light on the compound's behavior in different pH environments (Lalaev et al., 2006).

4. Nonlinear Optical Properties

Research into the nonlinear optical properties of related compounds, such as 8-(4-methoxyphenyl)-6-oxo-3-p-tolyl-6H-pyrido[1,2-b][1,2,4]triazine-7,9-dicarbonitrile, offers insights into their potential applications in materials science (Khanzadeh et al., 2018).

properties

IUPAC Name

6-methoxy-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-12-7-3-2-5-8(10-7)13-4-6(11)9-5/h2-3H,4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAVWSVAVVZRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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